23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Description
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (CAS: 66172-86-9) is a branched polyether alcohol with the molecular formula C20H42O6 and a molecular weight of 378.54 g/mol . Its structure comprises a methyl-substituted hydrocarbon chain (23-methylnonoxy) linked to five ethylene oxide (EO) units and terminated by a hydroxyl group. Key properties include a boiling point of 456.9°C (760 mmHg), density of 0.974 g/cm³, and a calculated hydrophobicity (XlogP) of 3.1, indicating moderate lipophilicity . It is registered under EINECS 306-771-2 and is commonly used as a nonionic surfactant or emulsifier in industrial applications .
Properties
CAS No. |
97404-08-5 |
|---|---|
Molecular Formula |
C20H42O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3 |
InChI Key |
PUJVHDGLFNDWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving polyether chains and methylation agents.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxid
Biological Activity
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group. Its molecular formula is C₃₄H₇₄O₅, and it has been identified under the CAS number 97404-08-5. The compound's amphiphilic nature suggests potential biological activities that merit further investigation.
Chemical Structure and Properties
The structural composition of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol includes five ether groups and a terminal hydroxyl group. This configuration endows the molecule with both hydrophobic and hydrophilic characteristics, which can influence its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₇₄O₅ |
| Molecular Weight | 578.97 g/mol |
| CAS Number | 97404-08-5 |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 456.9 ± 35.0 °C |
| LogP | 2.37 |
The biological activity of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is hypothesized to arise from its amphiphilic nature, allowing it to interact with cell membranes and potentially modulate various biological processes. Some proposed mechanisms include:
- Membrane Interaction : Due to its hydrophobic segments, the compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Antioxidant Properties : The hydroxyl group can act as a radical scavenger, providing protective effects against oxidative stress.
- Modulation of Enzyme Activity : It may influence enzymatic pathways by interacting with active sites or altering enzyme conformation.
Future Research Directions
To fully elucidate the biological activity of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol, several research avenues should be pursued:
- In Vitro Studies : Conducting cell culture experiments to assess cytotoxicity and cellular uptake.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : Investigating specific pathways affected by the compound using molecular biology techniques.
Comparison with Similar Compounds
Structural Variations in Polyether Alcohols
The target compound belongs to a broader class of polyether alcohols characterized by ethylene oxide (EO) units and hydrocarbon substituents. Key structural analogs include:
Key Observations :
- Chain Length and Branching: The target compound’s 23-methylnonoxy group balances hydrophobicity and steric effects, whereas analogs like 3,6,9,12,15-Pentaoxahexacosan-1-ol have longer linear chains (C26), enhancing lipophilicity .
- EO Units: Increasing EO units (e.g., 8 in 26-(nonylphenoxy)-octaoxahexacosan-1-ol) improves water solubility and surfactant efficacy but reduces thermal stability .
- Substituent Effects: Aryl groups (e.g., nonylphenoxy) enhance surfactant performance but raise environmental toxicity concerns compared to alkyl-substituted analogs .
Physicochemical Properties
| Property | Target Compound | 3,6,9,12,15-Pentaoxahexacosan-1-ol | 3,6,9,12-Tetraoxatetracosan-1-ol |
|---|---|---|---|
| Boiling Point (°C) | 456.9 | Not reported | Not reported |
| Density (g/cm³) | 0.974 | Not reported | Not reported |
| Hydrophobic Parameter (XlogP) | 3.1 | ~3.5 (estimated) | ~2.8 (estimated) |
| Safety Profile | No direct data | H318 (Eye damage) | H318 (Eye damage) |
| Applications | Surfactant, emulsifier | Specialty surfactants | Industrial solvents |
Analysis :
- Boiling Points : The target compound’s high boiling point (456.9°C ) reflects strong intermolecular hydrogen bonding from its hydroxyl group and EO units .
- Hydrophobicity : The higher XlogP of 3,6,9,12,15-Pentaoxahexacosan-1-ol (~3.5) compared to the target compound (3.1) correlates with its longer hydrocarbon chain .
- Safety : Analogous compounds like 3,6,9,12-Tetraoxatetracosan-1-ol carry H318 hazards (eye damage), suggesting similar precautions are necessary for the target compound despite lacking explicit data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
